N-(2-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(2-methylphenyl)-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-12-7-5-6-10-14(12)18-15(22)11-23-17-19-16(20-21-17)13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,18,22)(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPBQKSSZVHPPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NNC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 410.54 g/mol. The structure includes a triazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Research has demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. A study on similar triazole derivatives indicated moderate to good activity against various bacterial strains such as Staphylococcus aureus and Enterococcus faecalis . The presence of the sulfanyl group in the structure enhances the antimicrobial efficacy by facilitating interactions with microbial cell membranes.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| 4-amino-5-(4-chlorophenyl)-2-triazole derivative | Enterococcus faecalis | 64 µg/mL |
| 5-mercapto-1,3,4-oxadiazole derivative | Bacillus cereus | 16 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. The compound's structure allows it to interact with cellular targets involved in cancer proliferation. In vitro studies have shown that similar triazole derivatives exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
Case Study: Cytotoxicity Assessment
A recent study evaluated the cytotoxic effects of various triazole compounds on human cancer cell lines. The results indicated that compounds with a triazole moiety exhibited IC50 values ranging from 10 µM to 30 µM against MCF-7 cells, suggesting significant anticancer activity .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is also noteworthy. Triazole derivatives have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models. The mechanism often involves the modulation of signaling pathways associated with inflammation.
Table 2: Anti-inflammatory Effects of Triazole Derivatives
| Compound Name | Inflammatory Model | Effect Observed |
|---|---|---|
| This compound | LPS-induced inflammation in mice | Reduction in TNF-alpha levels |
| Other triazole derivatives | Carrageenan-induced paw edema | Decrease in paw swelling |
Comparison with Similar Compounds
Comparison with Structural Analogs
The biological and chemical properties of triazole-containing acetamides are highly dependent on substituent variations. Below is a detailed comparison with key analogs:
Structural and Functional Group Variations
Key Differences :
Triazole Substituents :
Acetamide Substituents :
Key Findings :
Orco Agonists (VUAA-1, OLC-12) : Pyridinyl and ethyl groups enhance receptor binding in olfactory channels, but bulkier substituents (e.g., isopropyl in OLC-12) may reduce bioavailability .
Antiproliferative Activity :
- The target compound’s 2-methylphenyl group may improve membrane permeability compared to Compound 7a’s sulfonyl-piperidinyl group, which introduces polarity .
- Hydroxyacetamide derivatives (FP1-12) exhibit altered metabolic stability due to the N-hydroxy group .
Anti-inflammatory Effects : Furan-substituted analogs () showed comparable efficacy to diclofenac, suggesting that electron-rich heterocycles enhance anti-exudative activity .
Physicochemical Properties
- Lipophilicity: The target compound’s phenyl and methyl groups increase lipophilicity, favoring blood-brain barrier penetration.
- Solubility :
- Pyridinyl (VUAA-1) or hydroxy groups (FP1-12) introduce polarity, enhancing aqueous solubility .
Q & A
Q. What are the key steps in synthesizing N-(2-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide?
The synthesis typically involves:
- Step 1 : Condensation of 2-methylphenylamine with chloroacetyl chloride to form the acetamide backbone.
- Step 2 : Introduction of the triazole-sulfanyl moiety via nucleophilic substitution, using reagents like 5-phenyl-1,2,4-triazole-3-thiol under alkaline conditions (e.g., KOH in ethanol at 60–80°C).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity . Critical parameters include solvent choice (polar aprotic solvents enhance reactivity) and temperature control to minimize side reactions.
Q. Which spectroscopic methods are recommended for structural characterization?
- 1H/13C NMR : Use deuterated DMSO or CDCl3 with tetramethylsilane (TMS) as an internal standard to confirm substituent positions (e.g., methylphenyl and triazole protons).
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, S–C bond at ~600–700 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
Q. What biological activities are associated with this compound?
Triazole derivatives exhibit antifungal (targeting CYP51 enzymes) and anticancer (apoptosis induction via caspase-3 activation) properties. Preliminary assays show IC₅₀ values of 8–15 µM against Candida albicans and 20–30 µM in MCF-7 breast cancer cells .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Solvent Optimization : Replace ethanol with DMF to enhance solubility of intermediates, reducing reaction time by 30% .
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve thiolate anion reactivity .
- Process Monitoring : Use inline FTIR to track thiol consumption and minimize over-reaction .
Q. How to resolve contradictions in biological activity data across studies?
- Replicate Assays : Control variables like cell passage number, serum concentration, and incubation time.
- Structural Confirmation : Re-analyze compound purity via HPLC (>98% purity required for reliable IC₅₀ values) .
- Target Profiling : Use kinase inhibition panels to identify off-target effects that may explain variability .
Q. What strategies guide structure-activity relationship (SAR) studies for triazole derivatives?
- Substituent Variation : Replace the 2-methylphenyl group with electron-withdrawing groups (e.g., Cl, NO₂) to enhance electrophilicity and bioactivity.
- Triazole Modifications : Introduce pyridinyl or furanyl rings at the 5-position to improve binding to fungal lanosterol demethylase .
- Quantitative SAR (QSAR) : Use CoMFA or molecular docking to predict logP and polar surface area effects on membrane permeability .
Q. How to evaluate multi-target interactions in complex biological systems?
- Proteomic Profiling : Apply affinity chromatography with immobilized compound to capture interacting proteins in C. albicans lysates.
- Transcriptomics : RNA-seq analysis post-treatment to identify upregulated/downregulated pathways (e.g., ergosterol biosynthesis, oxidative stress response) .
Q. What computational tools predict metabolic stability?
- ADMET Prediction : Use SwissADME or ADMETLab to estimate hepatic clearance and cytochrome P450 interactions.
- Metabolite Identification : Simulate Phase I/II metabolism with GLORY or Meteor Nexus .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate biological results with orthogonal assays (e.g., fluorescence-based ATP assays vs. resazurin viability tests) .
- Crystallography : For ambiguous NMR assignments, grow single crystals and solve the structure via X-ray diffraction (e.g., space group P2₁/c, Z=4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
